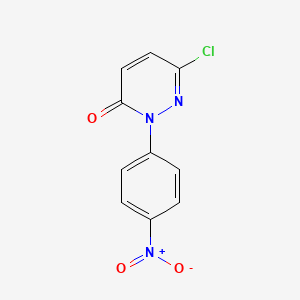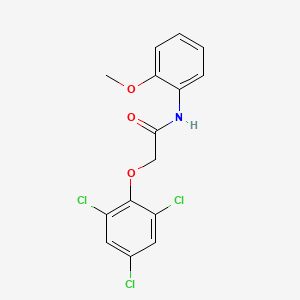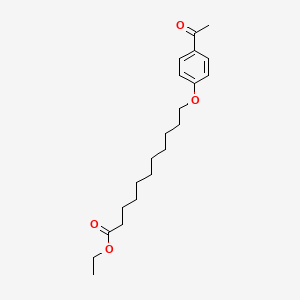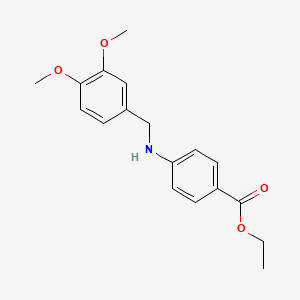
Ethyl 4-((3,4-dimethoxybenzyl)amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-((3,4-dimethoxybenzyl)amino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group attached to a benzoic acid moiety, which is further substituted with a 3,4-dimethoxybenzylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((3,4-dimethoxybenzyl)amino)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with 4-aminobenzoic acid and 3,4-dimethoxybenzyl chloride.
Formation of Intermediate: The 4-aminobenzoic acid is first esterified with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form ethyl 4-aminobenzoate.
Nucleophilic Substitution: The ethyl 4-aminobenzoate is then reacted with 3,4-dimethoxybenzyl chloride in the presence of a base, such as sodium hydroxide, to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-((3,4-dimethoxybenzyl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a primary amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or primary amines.
Applications De Recherche Scientifique
Ethyl 4-((3,4-dimethoxybenzyl)amino)benzoate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Materials Science: The compound is studied for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mécanisme D'action
The mechanism of action of Ethyl 4-((3,4-dimethoxybenzyl)amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The 3,4-dimethoxybenzyl group can enhance binding affinity to certain proteins, while the benzoate moiety can facilitate cellular uptake. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-dimethylaminobenzoate: Similar in structure but with a dimethylamino group instead of a 3,4-dimethoxybenzyl group.
Ethyl 4-aminobenzoate: Lacks the 3,4-dimethoxybenzyl substitution, making it less complex.
Ethyl 4-((3,4-dimethoxyphenyl)amino)benzoate: Similar but with a phenyl group instead of a benzyl group.
Uniqueness
Ethyl 4-((3,4-dimethoxybenzyl)amino)benzoate is unique due to the presence of the 3,4-dimethoxybenzyl group, which can impart distinct electronic and steric properties. This uniqueness can enhance its binding affinity and specificity in biological systems, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
13160-01-5 |
|---|---|
Formule moléculaire |
C18H21NO4 |
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
ethyl 4-[(3,4-dimethoxyphenyl)methylamino]benzoate |
InChI |
InChI=1S/C18H21NO4/c1-4-23-18(20)14-6-8-15(9-7-14)19-12-13-5-10-16(21-2)17(11-13)22-3/h5-11,19H,4,12H2,1-3H3 |
Clé InChI |
IGEVJXFHBRPDLX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)NCC2=CC(=C(C=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11960423.png)

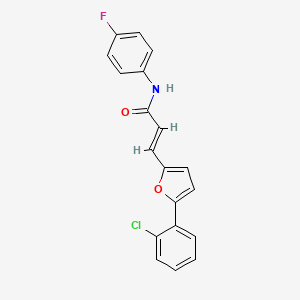
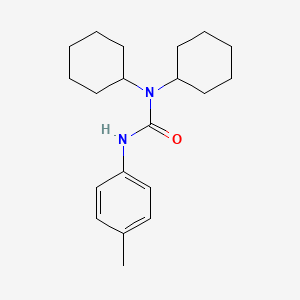
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11960448.png)

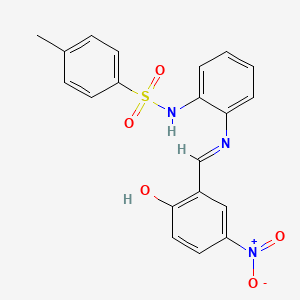

![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11960487.png)
![Acetamide, N-[N-acetyl-S-(4-nitrophenyl)sulfinimidoyl]-](/img/structure/B11960495.png)
